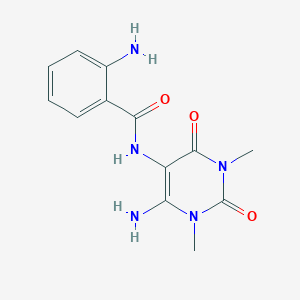

2-Amino-N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nicotinamide adenine dinucleotide phosphate is a coenzyme that plays a crucial role in various biochemical processes. It is involved in anabolic reactions, such as the Calvin cycle and lipid and nucleic acid syntheses, where it acts as a reducing agent. Nicotinamide adenine dinucleotide phosphate exists in two forms: the oxidized form (NADP+) and the reduced form (NADPH). The compound is essential for maintaining cellular redox balance and is found in all forms of cellular life .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinamide adenine dinucleotide phosphate is synthesized from nicotinamide adenine dinucleotide (NAD+) by the addition of a phosphate group at the 2’ position of the ribose ring that carries the adenine moiety. This reaction is catalyzed by the enzyme NAD+ kinase. The reaction conditions typically involve the presence of ATP and magnesium ions .

Industrial Production Methods: Industrial production of nicotinamide adenine dinucleotide phosphate involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme NAD+ kinase, which facilitates the conversion of NAD+ to NADP+. The fermentation broth is then processed to extract and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Nicotinamide adenine dinucleotide phosphate undergoes various types of reactions, including:

Oxidation-Reduction Reactions: NADP+ is reduced to NADPH in reactions catalyzed by dehydrogenases.

Substitution Reactions: NADP+ can participate in substitution reactions where the phosphate group is transferred to other molecules.

Common Reagents and Conditions:

Oxidation-Reduction: Common reagents include glucose-6-phosphate dehydrogenase and malic enzyme, which catalyze the reduction of NADP+ to NADPH.

Substitution: Enzymes such as NADP+ phosphatase can catalyze the removal of the phosphate group.

Major Products:

Scientific Research Applications

Nicotinamide adenine dinucleotide phosphate has a wide range of scientific research applications:

Chemistry: It is used as a cofactor in enzymatic reactions to study redox processes and enzyme kinetics.

Biology: NADP+ and NADPH are crucial for studying cellular metabolism, redox balance, and signaling pathways.

Industry: NADP+ is used in the production of biofuels and bioplastics through microbial fermentation processes.

Mechanism of Action

Nicotinamide adenine dinucleotide phosphate exerts its effects primarily through its role as a coenzyme in redox reactions. NADP+ accepts electrons and is reduced to NADPH, which then acts as a reducing agent in various biosynthetic pathways. The molecular targets include enzymes such as glucose-6-phosphate dehydrogenase and malic enzyme, which catalyze the reduction of NADP+ to NADPH. The pathways involved include the pentose phosphate pathway and fatty acid synthesis .

Comparison with Similar Compounds

Nicotinamide adenine dinucleotide phosphate is similar to nicotinamide adenine dinucleotide (NAD) in that both are coenzymes involved in redox reactions. NADP+ has an additional phosphate group, which allows it to participate in different biochemical pathways. The primary difference is that NADP+ is mainly involved in anabolic reactions, while NAD is involved in catabolic reactions .

Similar Compounds:

- Nicotinamide adenine dinucleotide (NAD)

- Flavin adenine dinucleotide (FAD)

- Coenzyme Q10 (ubiquinone)

Nicotinamide adenine dinucleotide phosphate’s uniqueness lies in its specific role in anabolic reactions and its ability to maintain cellular redox balance .

properties

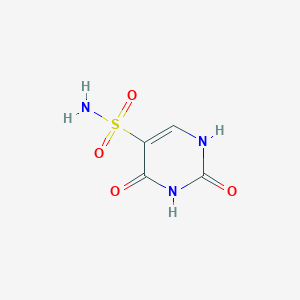

CAS RN |

18830-59-6 |

|---|---|

Molecular Formula |

C13H15N5O3 |

Molecular Weight |

289.29 g/mol |

IUPAC Name |

2-amino-N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide |

InChI |

InChI=1S/C13H15N5O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,14-15H2,1-2H3,(H,16,19) |

InChI Key |

LBZKSWAAVCREKF-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2N)N |

synonyms |

Benzamide, 2-amino-N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)

![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)

![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)

![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)

![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)